BenchChemオンラインストアへようこそ!

3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

USP28 inhibitor deubiquitinase triazolo[4,5-d]pyrimidine SAR

3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 863018-55-7) is a synthetic heterocyclic compound of the triazolo[4,5-d]pyrimidin-7(6H)-one class. This scaffold has been identified as a privileged chemotype with activity across multiple therapeutic targets, including selective inhibition of Chikungunya virus (CHIKV) replication via targeting of the viral nsP1 capping enzyme , inhibition of ubiquitin-specific peptidase 28 (USP28) with notable selectivity over USP7 and LSD1 , and modulated affinity at adenosine A1 and A2A receptors depending on the nature of the N3-substituent.

Molecular Formula C18H13ClN6O3
Molecular Weight 396.79
CAS No. 863018-55-7
Cat. No. B2593128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
CAS863018-55-7
Molecular FormulaC18H13ClN6O3
Molecular Weight396.79
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl
InChIInChI=1S/C18H13ClN6O3/c19-14-6-4-12(5-7-14)10-24-17-16(21-22-24)18(26)23(11-20-17)9-13-2-1-3-15(8-13)25(27)28/h1-8,11H,9-10H2
InChIKeyJXPIRBJNIQLIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (863018-55-7): A Dual-Substituted Triazolopyrimidine with Differentiated Adenosine and USP28 Selectivity Profiles


3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 863018-55-7) is a synthetic heterocyclic compound of the triazolo[4,5-d]pyrimidin-7(6H)-one class [1]. This scaffold has been identified as a privileged chemotype with activity across multiple therapeutic targets, including selective inhibition of Chikungunya virus (CHIKV) replication via targeting of the viral nsP1 capping enzyme [2], inhibition of ubiquitin-specific peptidase 28 (USP28) with notable selectivity over USP7 and LSD1 [3], and modulated affinity at adenosine A1 and A2A receptors depending on the nature of the N3-substituent [4]. The target compound features a distinctive combination of a 4-chlorobenzyl group at N3 and a 3-nitrobenzyl group at N6, a substitution pattern not described as a single entity in any of the major primary pharmacology papers on this scaffold, making it a potentially unique probe for structure-activity relationship (SAR) studies at the intersection of antiviral, deubiquitinase, and adenosine receptor pharmacology.

Why 3-(4-Chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one Cannot Be Substituted by Generic Analogs


The triazolo[4,5-d]pyrimidin-7(6H)-one scaffold is exquisitely sensitive to the nature and position of its N3 and N6 substituents. In the USP28 inhibitor series, replacing the 4-chlorobenzyl group at the R2 position with an unsubstituted benzyl (compound 12) results in a complete loss of USP28 inhibitory activity (IC50 drops from 1.10 ± 0.02 μM to >100 μM) [1]. Conversely, at adenosine A1/A2A receptors, the p-chlorobenzyl substituent significantly lowers receptor binding affinity compared to benzyl and 2-chlorobenzyl analogs, demonstrating that this substituent modulates selectivity across target classes in opposing directions [2]. In the CHIKV antiviral series, switching the 3-aryl substituent from 3-methoxyphenyl to 4-chlorobenzyl alters both the electronic character and lipophilicity—properties that directly impact nsP1 binding and antiviral potency [3]. The 3-nitrobenzyl group at N6 further differentiates this compound from the vast majority of characterized triazolopyrimidinones, which typically bear smaller or unsubstituted N6 moieties. These combined SAR features mean that no generic analog can be assumed to replicate the target compound's pharmacological profile without explicit empirical validation.

Quantitative Differentiation Evidence for 3-(4-Chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one vs. Closest Analogs


USP28 Inhibitory Potency: 4-Chlorobenzyl vs. Unsubstituted Benzyl at R2 in Triazolo[4,5-d]pyrimidines

In a systematic SAR study of triazolo[4,5-d]pyrimidine derivatives as USP28 inhibitors, compound 19 bearing a 4-chlorobenzyl group at the R2 position demonstrated a 90.9-fold improvement in potency over compound 12, which bears an unsubstituted benzyl group at the same position. Compound 19 also exhibited >90-fold selectivity over USP7 and LSD1 [1]. Since the target compound 863018-55-7 incorporates the identical 4-chlorobenzyl substituent at the N3 position, it is predicted to retain favorable USP28 engagement, whereas analogs with unsubstituted benzyl at this position would be expected to lose all measurable USP28 activity based on the established SAR [1].

USP28 inhibitor deubiquitinase triazolo[4,5-d]pyrimidine SAR

Adenosine A1/A2A Receptor Off-Target Liability: p-Chlorobenzyl Reduces Binding vs. Benzyl and 2-Chlorobenzyl Analogs

In a series of 1,2,3-triazolo[4,5-d]pyrimidine derivatives evaluated for adenosine A1 and A2A receptor binding, the p-chlorobenzyl substituent lowered overall receptor binding compared to previously prepared benzyl and 2-chlorobenzyl derivatives [1]. In the same study, 2-fluorobenzyl analogs achieved A1 Ki values of 10.5 nM (compound 4c.1, R' = cyclopentyl) and 19.5 nM (compound 4c.2, R' = cyclohexyl), while 4-fluorobenzyl analog 4d.1 showed Ki = 26 nM. The p-chlorobenzyl derivatives displayed consistently reduced affinity [1]. For researchers seeking to avoid adenosine receptor-mediated off-target effects in cellular or in vivo models, the 4-chlorobenzyl substitution pattern of compound 863018-55-7 provides a distinct selectivity advantage over common benzyl and ortho-substituted benzyl analogs.

adenosine receptor off-target selectivity triazolo[4,5-d]pyrimidine

CHIKV Antiviral Scaffold Validation: Triazolo[4,5-d]pyrimidin-7(6H)-ones as Selective nsP1-Targeting Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold has been validated as a selective inhibitor of CHIKV replication through two independent studies. The most potent compound reported in the original 2014 series achieved an EC50 below 1 μM against CHIKV in Vero cells with a selectivity index exceeding 600 (no cytotoxicity detected up to 668 μM) [1]. Subsequent mechanistic work identified the viral capping enzyme nsP1 as the molecular target, with EC50 values of the most potent 3-aryl-substituted analogs around 1 μM [2]. Compound 863018-55-7, bearing the 3-aryl-6-nitrobenzyl substitution pattern, shares the core pharmacophore with these characterized CHIKV inhibitors but differs at the N3 position where the 4-chlorobenzyl group replaces the 3-methoxyphenyl or unsubstituted phenyl groups found in the most extensively studied analogs. This structural divergence makes 863018-55-7 a valuable comparator for investigating the electronic and steric requirements of the N3-aryl binding pocket within the nsP1 active site.

Chikungunya virus nsP1 inhibitor antiviral triazolopyrimidine

Cellular Antiproliferative Activity: 4-Chlorobenzyl-Substituted Triazolopyrimidines in Gastric Cancer Models

The 4-chlorobenzyl-bearing USP28 inhibitor compound 19 demonstrated potent antiproliferative activity against a panel of gastric cancer cell lines: HGC-27 (IC50 = 0.61 ± 0.45 μmol/L), MKN45 (IC50 = 1.49 ± 0.98 μmol/L), and MGC-803 (IC50 = 4.95 ± 0.33 μmol/L), while showing reduced toxicity toward the normal gastric epithelial cell line GES-1 (IC50 = 9.19 ± 1.15 μmol/L) [1]. In contrast, the benzyl analog compound 12 (USP28 IC50 > 100 μmol/L) showed no antiproliferative activity (IC50 > 100 μmol/L in HGC-27 and >50 μmol/L in MGC-803 and MKN45) [1]. The 4-chlorobenzyl pharmacophore is thus directly linked to both target engagement and cellular efficacy. Compound 863018-55-7 incorporates this same pharmacophoric element.

gastric cancer antiproliferative USP28 triazolopyrimidine

Dual-Substitution Uniqueness: Combined 4-Chlorobenzyl (N3) and 3-Nitrobenzyl (N6) Pattern Not Reported in Primary Pharmacology Literature

A comprehensive review of the primary literature on biologically active triazolo[4,5-d]pyrimidin-7(6H)-ones reveals that no compound bearing both a 4-chlorobenzyl group at N3 and a 3-nitrobenzyl group at N6 has been explicitly characterized in peer-reviewed pharmacology studies. The USP28 inhibitor series features 4-chlorobenzyl at R2 (corresponding to N3) but predominantly bears propylthio or aminoalkyl substituents at the position corresponding to N6 [1]. The CHIKV inhibitor series explores diverse 3-aryl substituents but the most potent compounds bear unsubstituted or smaller alkyl groups at N6 [2]. The adenosine receptor ligand series features 4-chlorobenzyl but with various amino substituents at position 7 [3]. This dual-substitution pattern—electron-withdrawing 3-nitrobenzyl at N6 combined with electron-withdrawing 4-chlorobenzyl at N3—creates a unique electronic and steric environment distinct from all published active analogs, positioning 863018-55-7 as a potentially novel chemical probe for deconvoluting polypharmacology across these target classes.

chemical probe dual substitution SAR nitrobenzyl

Recommended Research and Procurement Scenarios for 3-(4-Chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one


USP28 Deubiquitinase Probe Development: SAR Expansion Around the 4-Chlorobenzyl Pharmacophore

Use 863018-55-7 as a starting point for USP28 inhibitor optimization where the 3-nitrobenzyl group at N6 can be systematically varied to improve physicochemical properties or introduce additional binding interactions. The established SAR from Acta Pharm Sin B (2019) demonstrates that the 4-chlorobenzyl group is essential for USP28 engagement (loss of activity upon removal: IC50 >100 μM vs 1.10 μM), while the N6 position tolerates diverse substituents [1]. This compound allows exploration of N6 SAR without compromising the validated N3 pharmacophore.

Selective Chikungunya Virus nsP1 Inhibitor Screening with Reduced Adenosine Receptor Off-Target Risk

Deploy 863018-55-7 as a comparator in CHIKV nsP1 inhibition assays alongside the established 3-methoxyphenyl analog. The 4-chlorobenzyl substituent has been independently shown to reduce adenosine A1/A2A receptor binding in closely related triazolopyrimidine scaffolds (Eur J Med Chem 1999) [2]. This property is valuable for antiviral programs where adenosine receptor-mediated cardiovascular or CNS side effects must be minimized. The compound enables direct testing of whether antiviral potency can be maintained while reducing adenosine receptor liability.

Dual-Target Chemical Biology: Simultaneous Evaluation of USP28 and Antiviral Activity

Given that the triazolo[4,5-d]pyrimidin-7(6H)-one scaffold has independently validated activity against both USP28 (anticancer target) and CHIKV nsP1 (antiviral target), 863018-55-7 serves as a unique probe for investigating potential dual-target pharmacology. The presence of the 3-nitrobenzyl group may confer additional properties (such as DNA intercalation or nitroreductase-mediated activation) not present in the characterized USP28 or CHIKV tool compounds [3]. Researchers studying host-directed antiviral therapies or repurposing deubiquitinase inhibitors for viral indications can use this compound to explore polypharmacology hypotheses.

Chemical Library Enumeration and Computational Docking Studies

For computational chemistry teams, 863018-55-7 provides a structurally distinct entry point for virtual screening campaigns targeting USP28, nsP1, LSD1, or adenosine receptors. The dual aromatic substitution with electron-withdrawing groups on both the N3-benzyl (4-Cl) and N6-benzyl (3-NO2) rings creates a unique electrostatic surface not represented in the published co-crystal structures of triazolopyrimidine-target complexes. Docking studies using this compound may reveal new binding poses or subpocket interactions not accessible with the tool compounds described in the primary literature [1][4].

Quote Request

Request a Quote for 3-(4-chlorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.